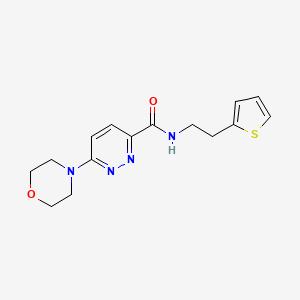

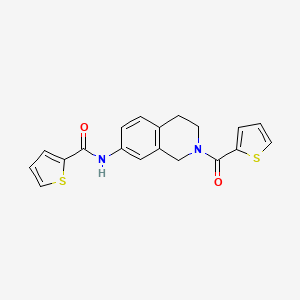

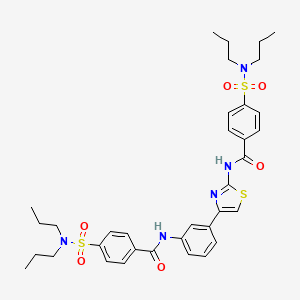

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. It incorporates a thiophene species, which is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of thiophene-containing compounds like “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds .Molecular Structure Analysis

The pyridazine ring in “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide”, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .Physical And Chemical Properties Analysis

“6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” has a molecular weight of 318.4. Further physical and chemical properties are not specified in the available resources.科学的研究の応用

Heterocyclic Compound Synthesis and Applications

- Synthesis of Triazol-3-one Derivatives : Research has focused on the synthesis of 1,2,4-triazol-3-one derivatives through reactions involving morpholine, demonstrating antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Fandaklı et al., 2012).

- Tetrahydrobenzo[b]thiophene Derivatives : Studies have investigated the synthesis of carboxamide derivatives using secondary amines like morpholine under microwave irradiation, highlighting methods for creating heterocyclic compounds with potential biological activities (Abdalha et al., 2011).

- Cyclopenta[c]pyridine Derivatives : Efforts have been made to synthesize cyclopenta[c]pyridine derivatives using morpholine, showcasing the versatility of morpholine in facilitating the creation of novel heterocyclic systems (Dotsenko et al., 2008).

Molecular Interaction and Ultrasonic Studies

- Ultrasonic studies on synthesized Mannich bases involving morpholine have explored molecular interactions, providing insights into the nature of these interactions which could be relevant for understanding the properties of "6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide" (Basha & Padusha, 2019).

Antimicrobial and Antitumour Activity

- Antimicrobial and Antitumour Potential : Some studies have synthesized compounds structurally related to morpholino derivatives, showing effective inhibition on the proliferation of cancer cell lines and possessing antimicrobial properties. This highlights potential research applications in cancer therapy and infection control (Lu et al., 2017).

将来の方向性

Thiophene-based analogs, like “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide”, are attracting great interest in industry as well as academia due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for the medicinal chemist .

特性

IUPAC Name |

6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(16-6-5-12-2-1-11-22-12)13-3-4-14(18-17-13)19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZHMSUTZCWZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

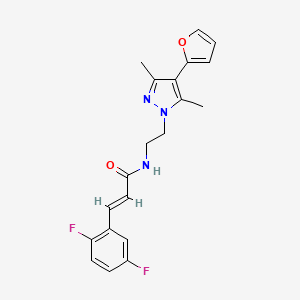

![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)

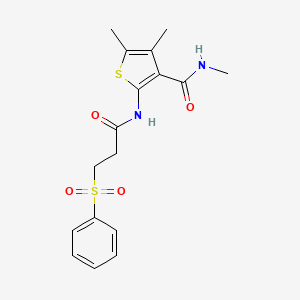

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)